

3-Chlorothiophene-2-carbonyl chloride IUPAC name and synonyms

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chlorothiophene-2-carbonyl chloride

Cat. No.: B1586821

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An In-depth Technical Guide to **3-Chlorothiophene-2-carbonyl Chloride**

Introduction

3-Chlorothiophene-2-carbonyl chloride is a highly reactive heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. As a bifunctional molecule, its reactivity is dominated by the electrophilic acyl chloride group, while the chlorinated thiophene ring provides a stable, aromatic scaffold that can be further functionalized. This combination makes it a versatile building block for the synthesis of a wide array of complex organic molecules, including active pharmaceutical ingredients (APIs) and specialized polymers. This guide provides a comprehensive overview of its nomenclature, chemical properties, synthesis, reactivity, applications, and safe handling protocols, tailored for researchers and drug development professionals.

Nomenclature and Chemical Identification

Correctly identifying a chemical reagent is fundamental to reproducible research. The nomenclature and key identifiers for this compound are summarized below.

- IUPAC Name: **3-chlorothiophene-2-carbonyl chloride**[\[1\]](#)
- Synonyms: 3-chloro-thiophene-2-carbonyl chloride, 3-chloro-2-thiophenecarbonyl chloride, 3-chloro-2-chlorocarbonyl thiophene[\[1\]](#)

- CAS Number: 86427-02-3[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Formula: C₅H₂Cl₂OS[\[1\]](#)[\[3\]](#)
- InChI Key: GCPHKTQMABHWPY-UHFFFAOYSA-N[\[1\]](#)

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and reaction conditions.

Property	Value	Source
Molecular Weight	181.04 g/mol	[1] [4]
Appearance	Colorless to light yellow liquid	[5]
Purity	Typically ≥95-97%	[1] [3]
Boiling Point	~133.9 °C (for 3-chlorothiophene)	[5]
Stability	Moisture sensitive	[2]

Synthesis and Reactivity

Synthesis

The synthesis of **3-chlorothiophene-2-carbonyl chloride** is typically achieved via a two-step process starting from a suitable thiophene precursor.

- Formation of the Carboxylic Acid: The precursor, 3-chlorothiophene-2-carboxylic acid, can be synthesized through various routes. One documented method involves the reaction of 3-hydroxy-2-methoxycarbonyl-thiophene with phosphorus pentachloride, followed by hydrolysis to yield the desired carboxylic acid[\[6\]](#). The melting point of the resulting 3-chlorothiophene-2-carboxylic acid is reported to be in the range of 186-190 °C.
- Conversion to the Acyl Chloride: The most common and efficient method for converting the carboxylic acid to the highly reactive acyl chloride is through treatment with a chlorinating agent. Thionyl chloride (SOCl₂) is widely used for this purpose due to its efficacy and the

convenient removal of byproducts (SO_2 and HCl) as gases. The reaction is typically performed in an inert, non-polar solvent under anhydrous conditions to prevent hydrolysis of the product.

Caption: Synthesis of the target compound from its carboxylic acid precursor.

Reactivity

The reactivity of **3-chlorothiophene-2-carbonyl chloride** is dominated by the electrophilic carbonyl carbon. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, including amines, alcohols, and carbanions. This reactivity makes it an excellent acylating agent for introducing the 3-chloro-2-thenoyl moiety into target molecules. Its reaction with amines to form amides is a particularly common and crucial transformation in the synthesis of biologically active compounds. Care must be taken to exclude moisture from reactions, as the compound will readily hydrolyze back to the less reactive carboxylic acid[2].

Applications in Research and Drug Development

The unique structure of **3-chlorothiophene-2-carbonyl chloride** makes it a valuable intermediate in the synthesis of novel compounds with potential therapeutic applications.

- **Apoptosis Inducers:** It serves as a key reactant in the synthesis of 1,2,4-oxadiazole derivatives, such as 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, which has been identified as a novel apoptosis inducer[4]. This highlights its utility in developing new anti-cancer agents.
- **Pharmaceutical Scaffolding:** Thiophene rings are prevalent in many approved drugs. Acyl chlorides like this compound are essential for constructing more complex molecules, serving as precursors for amides, esters, and ketones that are often found in active pharmaceutical ingredients[7][8]. For example, the related isomer, 5-chlorothiophene-2-carbonyl chloride, is a crucial intermediate in the synthesis of the anticoagulant drug Rivaroxaban[8][9]. This underscores the importance of this class of compounds in modern drug discovery.

Experimental Protocol: Synthesis of a Thiophene-2-carboxamide

This protocol provides a representative example of an acylation reaction using **3-chlorothiophene-2-carbonyl chloride** with a primary amine.

Objective: To synthesize N-benzyl-3-chlorothiophene-2-carboxamide.

Materials:

- **3-Chlorothiophene-2-carbonyl chloride**
- Benzylamine
- Triethylamine (Et_3N) or Pyridine (as an acid scavenger)
- Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet

Procedure:

- Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen or argon inlet.
- Reagent Preparation: In the flask, dissolve benzylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
- Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction.
- Addition of Acyl Chloride: Dissolve **3-chlorothiophene-2-carbonyl chloride** (1.05 equivalents) in a small volume of anhydrous DCM and add it to the stirred amine solution dropwise via a dropping funnel over 15-20 minutes.

- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Workup:
 - Quench the reaction by slowly adding water.
 - Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
 - Separate the organic layer and dry it over anhydrous MgSO₄.
- Purification:
 - Filter off the drying agent and concentrate the organic solvent under reduced pressure.
 - The resulting crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure N-benzyl-3-chlorothiophene-2-carboxamide.

Safety and Handling

3-Chlorothiophene-2-carbonyl chloride is a corrosive and hazardous chemical that requires strict safety protocols.

- GHS Classification: It is classified as a corrosive material. The primary hazard statement is H314: Causes severe skin burns and eye damage[1][2].
- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield[2][10].
- Handling Precautions: Avoid breathing dust, fumes, or vapors. Prevent contact with skin, eyes, and clothing. It is moisture-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon) where possible[2]. Keep away from incompatible materials such as bases, strong oxidizing agents, and amines (except under controlled reaction conditions)[2].
- First-Aid Measures:

- Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[2].
- Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention[1] [2].
- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[2].
- Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention[1][2].
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances. The container should be stored under lock and key[2].

Conclusion

3-Chlorothiophene-2-carbonyl chloride is a potent and versatile chemical intermediate with significant value in synthetic organic chemistry. Its well-defined reactivity, centered on the acyl chloride functional group, allows for its predictable incorporation into a wide range of molecular frameworks. While its utility, particularly in the synthesis of novel therapeutic agents, is substantial, its corrosive and hazardous nature demands meticulous handling and adherence to stringent safety protocols. For researchers in drug development and materials science, a thorough understanding of this compound's properties is essential for leveraging its synthetic potential safely and effectively.

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- To cite this document: BenchChem. [3-Chlorothiophene-2-carbonyl chloride IUPAC name and synonyms]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586821#3-chlorothiophene-2-carbonyl-chloride-iupac-name-and-synonyms]

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